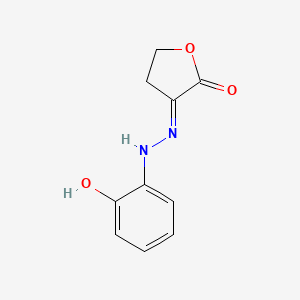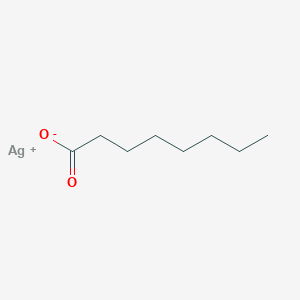
Silver(I) octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(I) octanoate, also known as silver caprylate, is a silver salt of octanoic acid. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its antimicrobial properties, making it a valuable component in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver(I) octanoate can be synthesized through the reaction of silver nitrate with octanoic acid in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound often involves a one-pot, water-free method where silver fluoride reacts directly with octanoic acid in a non-aqueous solvent. This method yields high purity this compound with good efficiency .
Chemical Reactions Analysis
Types of Reactions: Silver(I) octanoate undergoes various chemical reactions, including:
Oxidation: Silver(I) can be oxidized to silver(II) or silver(III) under specific conditions.
Reduction: Silver(I) can be reduced to metallic silver.
Substitution: Silver(I) can participate in substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used to replace the octanoate ligand.
Major Products Formed:
Oxidation: Silver oxides or other higher oxidation state silver compounds.
Reduction: Metallic silver.
Substitution: Silver complexes with new ligands
Scientific Research Applications
Silver(I) octanoate has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of silver(I) octanoate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. Silver ions can disrupt cellular processes by binding to thiol groups in proteins, leading to the inactivation of enzymes and other essential proteins. This results in the inhibition of microbial growth and eventual cell death .
Comparison with Similar Compounds
- Silver(I) acetate
- Silver(I) nitrate
- Silver(I) sulfadiazine
Comparison:
- Silver(I) acetate: Similar antimicrobial properties but different solubility and reactivity profiles.
- Silver(I) nitrate: Highly soluble in water and commonly used in medical applications for its strong antimicrobial activity.
- Silver(I) sulfadiazine: Widely used in burn treatments due to its sustained release of silver ions and broad-spectrum antimicrobial activity.
Uniqueness: Silver(I) octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications where other silver compounds may not be as effective .
Properties
CAS No. |
24927-67-1 |
|---|---|
Molecular Formula |
C8H15AgO2 |
Molecular Weight |
251.07 g/mol |
IUPAC Name |
silver;octanoate |
InChI |
InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZYPJJPHRTZPKKY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)


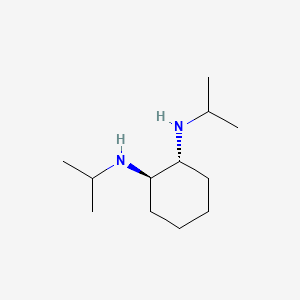

![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
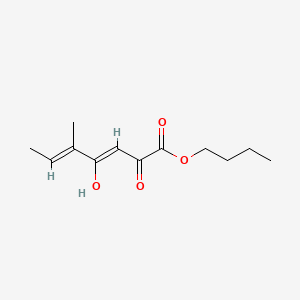
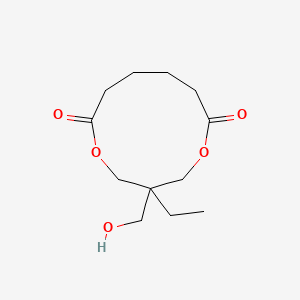
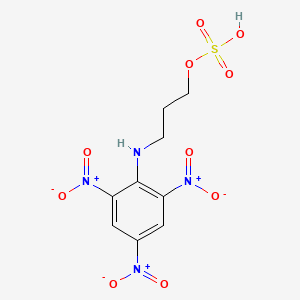
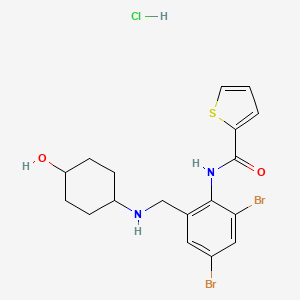
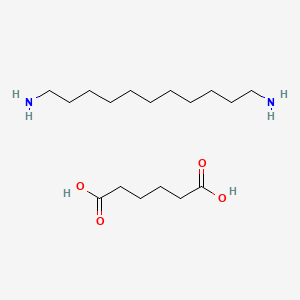
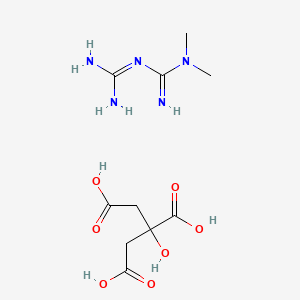
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
